7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine
Description
Properties
IUPAC Name |
7,8-dimethoxytetrazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O2/c1-17-7-3-5-6(4-8(7)18-2)16-10(12-9(5)11)13-14-15-16/h3-4H,1-2H3,(H2,11,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOSJTUOVJBYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC3=NN=NN23)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting with the preparation of the quinazoline core. Common synthetic routes include:
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals such as palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to increase the solubility of reactants in different phases, thereby improving the reaction efficiency.
Chemical Reactions Analysis
7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Scientific Research Applications
7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . Additionally, it can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Core Heterocycle Variations
Triazolo[1,5-a]quinazolinones (e.g., Compounds 5f, 5g, 5h)
- Structure : Replace the tetrazole ring with a triazole moiety.
- Synthesis : Prepared via alkylation in DMF with K₂CO₃ and alkyl halides .
- Properties : Triazolo analogs exhibit distinct electronic profiles due to reduced electron-withdrawing effects compared to tetrazoles. This difference impacts reactivity and binding affinity in biological systems.
Pyrazolo[1,5-a]quinazolin-5-amines (e.g., 463-H08)
Substituent Variations
N-Alkyl/Aryl Derivatives
Methoxy vs. Methylsulfanyl Groups
- 7,8-Dimethoxy-2-methylsulfanyl-triazolo[1,5-a]quinazolin-5-one (5h) : Methylsulfanyl groups increase hydrophobicity and may alter metabolic stability compared to methoxy-substituted analogs .
Physicochemical Properties
| Compound | Molecular Weight | XlogP | PSA (Ų) | Hydrogen Bond Donors |
|---|---|---|---|---|
| 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine | 260.26 | 1.2 | 81.9 | 1 |
| N-Butyl Derivative (142336-61-6) | 242.28 | 2.5 | 78.6 | 1 |
| 463-H08 | 332.4 | 3.1 | 65.2 | 1 |
- Key Trends : Methoxy groups reduce lipophilicity (lower XlogP) compared to alkyl/aryl substituents. Higher topological polar surface area (PSA) correlates with improved solubility .
Biological Activity
7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature regarding its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The findings are supported by data tables and case studies illustrating the compound's efficacy in various biological assays.
Chemical Structure and Properties
The molecular structure of 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine features a quinazoline backbone with two methoxy groups and a tetrazole ring. This unique configuration contributes to its diverse biological activities.
Molecular Formula : C9H10N4O2
Molecular Weight : 206.20 g/mol
Antimicrobial Activity
Research indicates that derivatives of quinazoline and quinazolinone compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various quinazoline derivatives, including 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine, which were tested against a range of bacterial strains.
Table 1: Antimicrobial Activity of 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 100 µg/mL |
| Pseudomonas aeruginosa | 10 | 200 µg/mL |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. A recent investigation into the cytotoxic effects of 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 25 |
| HeLa (Cervical) | 30 |
| A549 (Lung) | 20 |
The IC50 values suggest that the compound has promising anticancer activity, particularly against lung cancer cells.
Enzyme Inhibition
Inhibition of key enzymes is another mechanism through which 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine exerts its biological effects. Studies have shown that it can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Dihydrofolate Reductase | 15 |
This inhibition suggests potential applications in cancer therapy due to the role of DHFR in rapidly dividing cells.
Case Studies
A series of case studies have been conducted to evaluate the therapeutic potential of 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine:
-
Case Study on Anticancer Efficacy :
- A study involving mice implanted with MDA-MB-231 tumors showed a significant reduction in tumor size following treatment with the compound at doses of 10 mg/kg/day for two weeks.
- Histopathological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors compared to controls.
-
Case Study on Antimicrobial Resistance :
- An investigation into the effectiveness of the compound against antibiotic-resistant strains of Staphylococcus aureus demonstrated enhanced activity when combined with conventional antibiotics like methicillin.
- This combination therapy could potentially provide a new avenue for treating resistant infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
